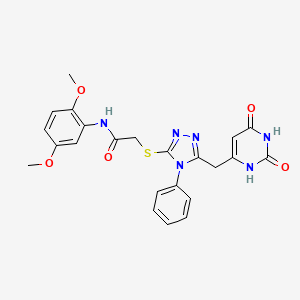

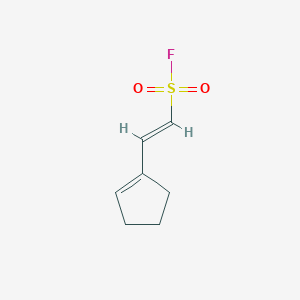

![molecular formula C17H15NO3 B2933429 3-[(4-hydroxy-3-methoxy-5-methylphenyl)methylene]-1,3-dihydro-2H-indol-2-one CAS No. 860648-89-1](/img/structure/B2933429.png)

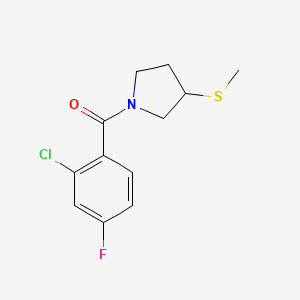

3-[(4-hydroxy-3-methoxy-5-methylphenyl)methylene]-1,3-dihydro-2H-indol-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “3-[(4-hydroxy-3-methoxy-5-methylphenyl)methylene]-1,3-dihydro-2H-indol-2-one” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a two-step synthetic sequence was developed for the undergraduate organic chemistry laboratory using vanillin as the starting material . Another study reported the synthesis of 1,3,4-Oxadiazole derivatives .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been reported. For instance, iodination of vanillin and subsequent Suzuki-Miyaura coupling was reported . Another study reported the reactions of 1,5-Bis(3,4,5-trimethoxyphenyl)- and 1,5-bis(2-methoxy-4-methylphenyl)-3-mercaptoformazans .Applications De Recherche Scientifique

Synthesis Techniques

The compound 3-[(4-hydroxy-3-methoxy-5-methylphenyl)methylene]-1,3-dihydro-2H-indol-2-one can be synthesized through various techniques, including acid-catalyzed practical synthesis of 3-indolyl α,β-unsaturated carbonyl compounds. This method utilizes substrates like 3-(4-fluorophenyl)-1-isopropyl-1H-indole to produce α,β-unsaturated esters, extending the reaction's scope to certain electron-rich benzene derivatives (Wang & Ikemoto, 2005).

Photophysical Properties

The photophysical properties of related compounds, such as methyl 2-hydroxy-4-(5-R-thiophen-2-yl)benzoate, have been explored. The introduction of electron-donating and withdrawing groups can significantly impact the luminescence properties, offering insights into the electronic structures and potential applications in photovoltaic or light-emitting devices (Kim et al., 2021).

Polymer Photovoltaic Research

Regioregular poly(3-hexylthiophene) and its blends with methanofullerene have shown promise in polymer photovoltaic research. These studies reveal the impact of annealing and film thickness on device performance, hinting at the potential for optimizing the electronic properties of related compounds for enhanced solar cell efficiency (Li et al., 2005).

Antioxidant Activity

Compounds structurally similar to 3-[(4-hydroxy-3-methoxy-5-methylphenyl)methylene]-1,3-dihydro-2H-indol-2-one, such as phenyl ether derivatives from marine-derived fungi, have demonstrated significant antioxidant activities. This suggests potential applications in protecting cells from oxidative stress or in the development of new antioxidant agents (Xu et al., 2017).

Liquid Crystalline Properties

The study of liquid crystalline polymers, including those containing 1,3-dioxane mesogens, offers valuable insights into the design and synthesis of materials with tailored mesomorphic behaviors. Such research can inform the development of novel materials with specific optical and electronic properties, potentially relevant for display technologies or responsive materials (Hsu et al., 1987).

Propriétés

IUPAC Name |

(3Z)-3-[(4-hydroxy-3-methoxy-5-methylphenyl)methylidene]-1H-indol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO3/c1-10-7-11(9-15(21-2)16(10)19)8-13-12-5-3-4-6-14(12)18-17(13)20/h3-9,19H,1-2H3,(H,18,20)/b13-8- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGYAMVBEDYKCLT-JYRVWZFOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)OC)C=C2C3=CC=CC=C3NC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1O)OC)/C=C\2/C3=CC=CC=C3NC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4,5-Dicyclopropyl-1,2,4-triazol-3-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2933362.png)

![3-(2-(2-chlorobenzyl)-1,5-dioxo-1,2-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-cyclohexylpropanamide](/img/structure/B2933365.png)

![2-[(6-benzyl-1-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)sulfanyl]-N~1~-(2-ethoxyphenyl)acetamide](/img/structure/B2933367.png)